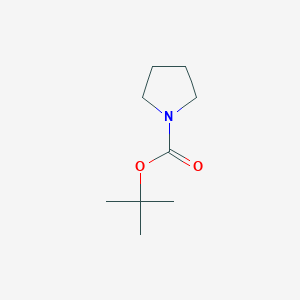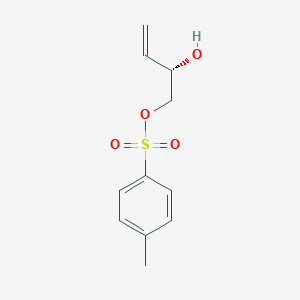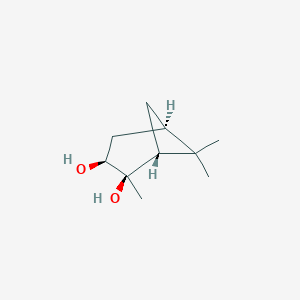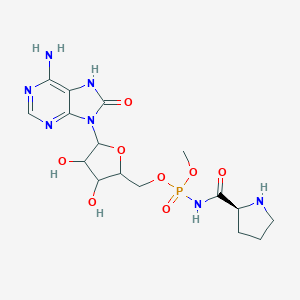
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been researched extensively due to its potential applications in the field of medicine. This compound is also known by its chemical name, Cetirizine dihydrochloride, and is commonly used as an antihistamine drug. In
作用機序
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) works by blocking the action of histamine in the body. Histamine is a chemical that is released by the body in response to an allergic reaction. It causes inflammation, swelling, and itching. By blocking the action of histamine, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) reduces the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and swelling. Additionally, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have antioxidant properties, which can help to protect the body from damage caused by free radicals.
実験室実験の利点と制限
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively researched and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of experiments. For example, it may not be effective in experiments that require the use of other drugs or chemicals.
将来の方向性
There are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to explore its potential applications in the treatment of autoimmune disorders. Additionally, research could be conducted to investigate the potential use of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in combination with other drugs or chemicals. Finally, further research could be conducted to investigate the biochemical and physiological effects of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and its potential role in the prevention of chronic diseases.
Conclusion:
In conclusion, Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively researched for its potential applications in the field of medicine. Its mechanism of action is well understood and it has been found to be effective in treating allergic reactions. Additionally, it may have potential applications in the treatment of other conditions such as asthma and autoimmune disorders. While it has a number of advantages for lab experiments, it may not be suitable for all types of experiments. Finally, there are a number of future directions for research on Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1), including exploring its potential use in combination with other drugs or chemicals and investigating its potential role in the prevention of chronic diseases.
合成法
The synthesis method for Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves the reaction of 2-(2-chloroethoxy)ethyl-1-piperidinecarboxylate with 2-(2-hydroxyethoxy)benzophenone in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
科学的研究の応用
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been extensively researched for its potential applications in the field of medicine. It is commonly used as an antihistamine drug and has been found to be effective in treating allergic reactions. Additionally, research has shown that Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may have potential applications in the treatment of other conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.
特性
CAS番号 |
143503-37-1 |
|---|---|
分子式 |
C26H42N2O8 |
分子量 |
510.6 g/mol |
IUPAC名 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-7-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChIキー |
CLPPCAGBSIRDFN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同義語 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-hexoxyphenyl )carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
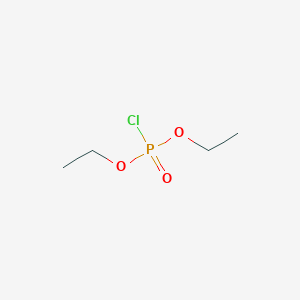
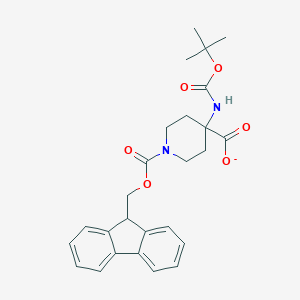

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)



